(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 104317-64-8
VCID: VC20742522
InChI: InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1
SMILES: C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C17H26N8O5
Molecular Weight: 422.4 g/mol

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid

CAS No.: 104317-64-8

Cat. No.: VC20742522

Molecular Formula: C17H26N8O5

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid - 104317-64-8

CAS No. 104317-64-8
Molecular Formula C17H26N8O5
Molecular Weight 422.4 g/mol
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1
Standard InChI Key UXOOSQUBNBVHPO-NSHDSACASA-N
Isomeric SMILES C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
SMILES C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O

Chemical Identity and Nomenclature

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid is a complex organic molecule with several functional groups. According to chemical databases, this compound is identified by the following parameters:

ParameterValue
CAS Number104317-64-8
Molecular FormulaC17H26N8O5
Molecular Weight422.4 g/mol
IUPAC Name(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid
InChIInChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1
Canonical SMILESC1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O

The compound features a purine moiety linked to a guanidino-containing amino acid structure through a pentyl linker and carbamate group. The (S) designation in the name indicates the specific stereochemistry at the α-carbon of the amino acid portion.

Structural Characteristics

The structure of (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid can be divided into several key components:

Core Components

  • A purine nucleobase derivative (6-oxo-1H-purin-9(6H)-yl) at one end

  • A pentyl chain spacer (5 carbon atoms)

  • A carbamate (oxycarbonylamino) linking group

  • An amino acid core with (S) stereochemistry

  • A guanidino group attached to the amino acid side chain

This structure suggests potential biological activity as it combines nucleobase-like features with an amino acid component, connected by a flexible linker. The guanidino group, similar to that found in arginine, likely contributes to the compound's physicochemical properties and potential biological interactions.

Physical and Chemical Properties

Based on its structure and molecular features, (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid would be expected to have the following properties:

Predicted Physicochemical Properties

Drawing from similar compounds with guanidino groups and carboxylic acids, we can predict:

PropertyPredicted Value/Characteristic
Physical StateLikely a white to off-white solid
SolubilityModerate water solubility due to polar groups
Charge at Physiological pHLikely exists as a zwitterion
pKa ValuesMultiple ionizable groups (carboxylic acid, guanidino)
Log PModerate lipophilicity due to balanced hydrophilic and lipophilic regions

The guanidino group, similar to that found in arginine (CAS No. 74-79-3), typically exhibits high polarity and can form ionic and hydrogen bonding interactions . This suggests the compound may have properties advantageous for certain biological applications.

Synthesis and Related Compounds

Synthetic Approaches

Based on information about related compounds, the synthesis of (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid might involve:

  • Protection and modification of an amino acid precursor

  • Conjugation with activated carbonyl compounds

  • Attachment of the purine moiety

  • Final deprotection steps

Similar synthetic routes have been described for other amino acid derivatives with protecting groups and coupling reagents .

Analytical Methods and Characterization

Standard analytical techniques for characterizing compounds like (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid would include:

Analytical TechniqueInformation Provided
NMR SpectroscopyStructural confirmation, purity assessment
Mass SpectrometryMolecular weight verification, fragmentation pattern
HPLCPurity determination, retention characteristics
X-ray CrystallographyAbsolute configuration and 3D structure
UV-Vis SpectroscopyCharacteristic absorption due to purine moiety

The purine portion of the molecule would likely show characteristic UV absorption patterns, while the guanidino and carboxylic acid groups would exhibit distinctive IR absorption bands.

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